5-(Trifluoromethyl)quinazolin-2-amine
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Overview
Description
5-(Trifluoromethyl)quinazolin-2-amine, also known as TFBQA, is an organic synthetic compound that contains a quinazoline ring and a trifluoromethyl group. It has a molecular formula of C9H6F3N3 and a molecular weight of 213.16 g/mol .
Synthesis Analysis
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific method for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)quinazolin-2-amine consists of a quinazoline ring and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)quinazolin-2-amine is a white solid. Its molecular weight is 213.16 g/mol .Scientific Research Applications
Structural Proof and Synthesis Applications
Structural Proof of Tetrazolo[1,5-a]quinazoline Derivatives : 5-Azidotetrazolo[1,5-a]quinazoline undergoes regio-selective nucleophilic aromatic substitution, providing a method for synthesizing 4-amino-2-(1,2,3-triazol-1-yl)quinazolines. This process demonstrates the utility of quinazoline derivatives in constructing complex heterocyclic systems, potentially useful in developing new pharmaceuticals (Kalniņa et al., 2014).
Palladium-catalyzed Synthesis : A palladium-catalyzed three-component carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines has been developed, showing broad substrate scope and high efficiency. This methodology could be pivotal for late-stage modifications of natural molecules and the synthesis of bioactive alkaloids (Chen et al., 2020).
Biological Activity and Medicinal Chemistry Applications
Adenosine Receptor Antagonists : 2-Amino[1,2,4]triazolo[1,5‐c]quinazolines have been identified as potent adenosine receptor antagonists, leading to the discovery of compounds with significant potential for treating neurological conditions, showcasing the therapeutic relevance of quinazoline derivatives in central nervous system disorders (Burbiel et al., 2016).
Antimicrobial Agents : The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents illustrates another application of quinazoline derivatives in addressing infectious diseases (Holla et al., 2006).
Antihyperglycemic Activity : Some quinazolin-4-ones have shown significant antihyperglycemic activity, further highlighting the versatility of quinazoline derivatives in developing treatments for metabolic disorders (Ram et al., 2003).
Safety And Hazards
Future Directions
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn significant attention in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in biology, pesticides, and medicine .
properties
IUPAC Name |
5-(trifluoromethyl)quinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKVZXYIUDZEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440750 |
Source
|
Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)quinazolin-2-amine | |
CAS RN |
190273-74-6 |
Source
|
Record name | 5-(Trifluoromethyl)-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190273-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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